4-(2,2-dichlorocyclopropyl)-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
Overview
Description
“4-(2,2-dichlorocyclopropyl)-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide” is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzodioxin ring system and a dichlorocyclopropyl group. Benzamides are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(2,2-dichlorocyclopropyl)-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide” typically involves multiple steps, including the formation of the benzodioxin ring, the introduction of the benzoyl group, and the attachment of the dichlorocyclopropyl group. Common reagents used in these reactions include benzoyl chloride, dichlorocyclopropane, and various catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“4-(2,2-dichlorocyclopropyl)-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: It might find applications in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of “4-(2,2-dichlorocyclopropyl)-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “4-(2,2-dichlorocyclopropyl)-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide” include other benzamides and benzodioxin derivatives. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
What sets “this compound” apart is its unique combination of functional groups, which could confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,2-dichlorocyclopropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2NO4/c26-25(27)14-19(25)15-6-8-17(9-7-15)24(30)28-20-13-22-21(31-10-11-32-22)12-18(20)23(29)16-4-2-1-3-5-16/h1-9,12-13,19H,10-11,14H2,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBYDXZIKBSNIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=C(C=C3)C4CC4(Cl)Cl)C(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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